molecular formula C15H10O4 B1584348 1,2-Dihydroxy-3-methylanthraquinone CAS No. 602-63-1

1,2-Dihydroxy-3-methylanthraquinone

Cat. No. B1584348
CAS RN: 602-63-1
M. Wt: 254.24 g/mol
InChI Key: QPAGCTACMMYJIO-UHFFFAOYSA-N
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Description

1,2-Dihydroxy-3-methylanthraquinone is a dihydroxyanthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 1 and 2 and a methyl group at position 3 .


Synthesis Analysis

The synthesis of 2-substituted 1,3-dihydroxy anthraquinones involves treating phthalic anhydride with 2-methyl resorcinol .


Molecular Structure Analysis

The molecular formula of 1,2-Dihydroxy-3-methylanthraquinone is C15H10O4. It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The crystal structure of a similar compound, 1,5-dihydroxy-3,4-dimethoxy-2-methylanthraquinone, was established by X-ray crystallographic analysis .


Chemical Reactions Analysis

Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .


Physical And Chemical Properties Analysis

1,2-Dihydroxy-3-methylanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 460.3±45.0 °C at 760 mmHg, and a flash point of 246.3±25.2 °C .

Scientific Research Applications

Anticancer Research

1,2-Dihydroxy-3-methylanthraquinone: has been studied for its potential as an anticancer agent. It’s part of the anthraquinone family, compounds known for their anticancer properties . They work by inhibiting cancer cell proliferation and inducing apoptosis, which is programmed cell death essential for stopping cancer growth .

Pharmacology

In pharmacology, this compound has shown promise due to its wide range of pharmacological significance, including anticancer , anti-inflammatory , antifungal , antibacterial , antiviral , anti-osteoporotic , antioxidant , and larvicidal actions . These properties make it a valuable subject for developing new therapeutic drugs.

Medical Research

1,2-Dihydroxy-3-methylanthraquinone is used in medical research to study its effects on various diseases. For instance, it has been used to study the inhibition of replication of poliovirus types 2 and 3 in vitro, showcasing its potential in antiviral research .

Industrial Applications

This compound finds applications in the cosmetic, pharmaceutical, and food industries as a natural coloring agent due to its vibrant coloration properties . Its derivatives are also used in the synthesis of dyes and pigments.

Biotechnology

In biotechnology, cell and organ cultures of certain plant species are used to produce anthraquinone derivatives, including 1,2-Dihydroxy-3-methylanthraquinone. These methods are crucial for the bioproduction of these compounds, which have medicinal and industrial significance .

Mechanism of Action

Target of Action

The primary targets of 1,2-Dihydroxy-3-methylanthraquinone are essential cellular proteins . These proteins play a crucial role in the viability of cancer cells . The compound inhibits cancer progression by interacting with these proteins .

Mode of Action

1,2-Dihydroxy-3-methylanthraquinone interacts with its targets, leading to changes in the cancer cells. The compound inhibits cancer progression by targeting essential cellular proteins . This interaction results in the inhibition of cancer cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .

Biochemical Pathways

1,2-Dihydroxy-3-methylanthraquinone affects various biochemical pathways. It has been found to inhibit key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells . The downstream effects of these interactions include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis .

Pharmacokinetics

The compound’s molecular weight is 25424 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 1,2-Dihydroxy-3-methylanthraquinone’s action include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis . These effects are mediated through the up-regulation of caspase-3, -8, and -9 proteases activities, indicating involvement of mitochondrial apoptotic and death receptor pathways .

properties

IUPAC Name

1,2-dihydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAGCTACMMYJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330372
Record name 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroxy-3-methylanthraquinone

CAS RN

602-63-1
Record name 602-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-dihydroxy-3-methylanthraquinone exhibit antiosteoporotic effects?

A1: The research indicates that 1,2-dihydroxy-3-methylanthraquinone exhibits antiosteoporotic activity through a dual mechanism:

  • Increased Osteoblast Activity: This compound was found to enhance osteoblast activity, specifically by increasing alkaline phosphatase (ALP) activity. [] ALP is an enzyme crucial for bone mineralization, suggesting that 1,2-dihydroxy-3-methylanthraquinone might promote bone formation.
  • Inhibition of Osteoclast Activity: The compound demonstrated inhibitory effects on osteoclast activity, specifically by suppressing tartrate-resistant acid phosphatase (TRAP) activity and bone resorption. [] TRAP is an enzyme highly expressed in osteoclasts and involved in bone resorption. By inhibiting TRAP activity, 1,2-dihydroxy-3-methylanthraquinone may prevent excessive bone breakdown.

Q2: Are there other anthraquinones in Morinda officinalis with potential antiosteoporotic effects?

A2: Yes, the research highlights that 1,2-dihydroxy-3-methylanthraquinone is just one of several anthraquinones isolated from Morinda officinalis with potential antiosteoporotic effects. [, ] Other noteworthy compounds include:

  • Physcion: This compound exhibited strong inhibitory effects on osteoclastic bone resorption. []
  • 1,3,8-trihydroxy-2-methoxy-anthraquinone: Similar to 1,2-dihydroxy-3-methylanthraquinone, this compound also showed an ability to increase osteoblast ALP activity and inhibit osteoclastic bone resorption. []
  • Rubiadin-1-methyl ether and 2-hydroxy-1-methoxy-anthraquinone: These compounds demonstrated the ability to promote osteoblast proliferation. []

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